![molecular formula C34H70N4O2.C2H4O2<br>C36H74N4O4 B12675402 N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate CAS No. 93918-65-1](/img/structure/B12675402.png)
N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is a chemical compound with the molecular formula C34H70N4O2.C2H4O2 and a molecular weight of 627.00. This compound is known for its unique structure, which includes two myristamide groups connected by an ethylenebis(iminoethylene) linker and an acetate group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine to form the intermediate N,N’-[Ethylenebis(iminoethylene)]bismyristamide. This intermediate is then reacted with acetic acid to produce the final monoacetate compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the myristamide groups.
Reduction: Reduced forms of the ethylenebis(iminoethylene) linker.
Substitution: Substituted derivatives where the acetate group is replaced by other functional groups.
科学的研究の応用
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
類似化合物との比較
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide diacetate
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide hydrochloride
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is unique due to its monoacetate group, which imparts distinct chemical properties compared to its diacetate and hydrochloride counterparts. This uniqueness makes it particularly valuable in specific research applications where precise control over chemical reactivity and biological activity is required.
特性
CAS番号 |
93918-65-1 |
|---|---|
分子式 |
C34H70N4O2.C2H4O2 C36H74N4O4 |
分子量 |
627.0 g/mol |
IUPAC名 |
acetic acid;N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4) |
InChIキー |
BJWVVAADNRYORN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
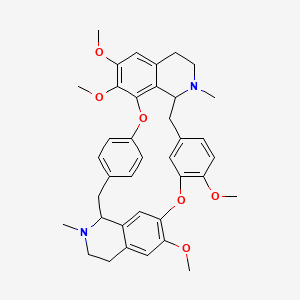
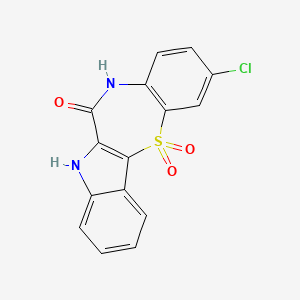
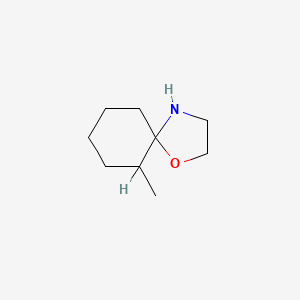
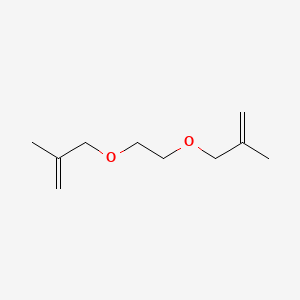

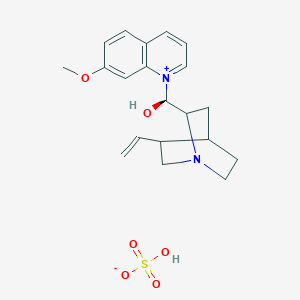
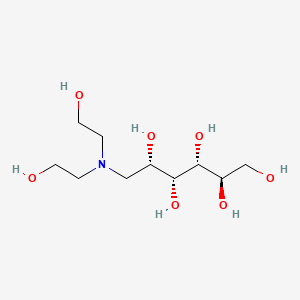


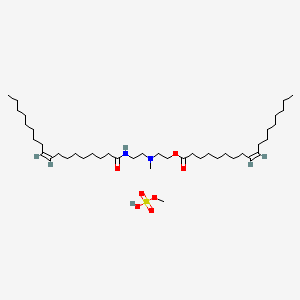
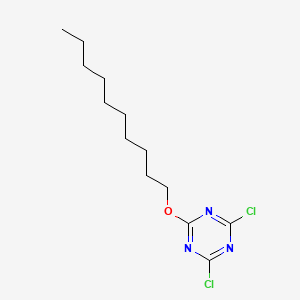
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
